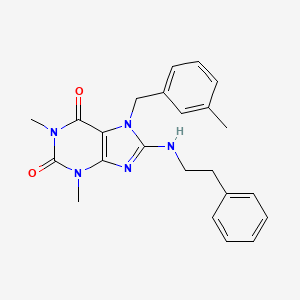

![molecular formula C22H27N5O2 B2862281 2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899987-70-3](/img/structure/B2862281.png)

2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular structure of imidazole compounds is quite unique, with a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, thanks to their unique structure and properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications

Pharmacology: Antimicrobial and Antitumor Applications

Imidazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . For instance, compounds synthesized with an imidazole ring have been evaluated for their antitumor activity against cancer cell lines, such as the HeLa cell line, using assays like the MTT assay . This suggests potential applications of our compound in developing new therapeutic agents.

Medicine: Drug Synthesis

The imidazole core is present in many commercially available drugs, including those used for treating ulcers (omeprazole, pantoprazole), infections (metronidazole, tinidazole), and even certain diseases like rheumatoid arthritis (azathioprine) and Hodgkin’s disease (dacarbazine) . The compound could be a precursor or an active moiety in the synthesis of new drugs with improved efficacy and reduced resistance issues.

Biochemistry: Enzyme Inhibition

In biochemistry, imidazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. This can lead to the development of drugs that target specific enzymes within pathogens or cancer cells, potentially leading to new treatments for diseases where enzyme activity is a key factor .

Organic Chemistry: Synthesis of Functional Molecules

Imidazole derivatives are key components in the synthesis of functional molecules used in everyday applications. They are involved in the regiocontrolled synthesis of substituted imidazoles, which are important in pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications . The compound could serve as an intermediate in creating complex molecules with specific desired functions.

Material Science: Organic Light-Emitting Diodes (OLEDs)

Imidazole compounds have been utilized in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). They can function as emissive materials, hole-blocking layers, or electron-transporting materials, contributing to the efficiency and performance of OLEDs .

Mechanism of Action

Safety and Hazards

Future Directions

The future of imidazole compounds is promising, with ongoing research into their synthesis and potential applications . They have become an important synthon in the development of new drugs , and their broad range of chemical and biological properties makes them a valuable tool in various fields of research .

properties

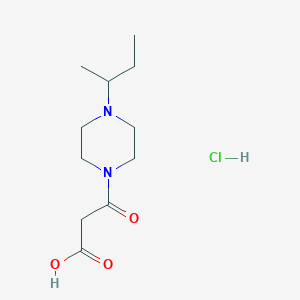

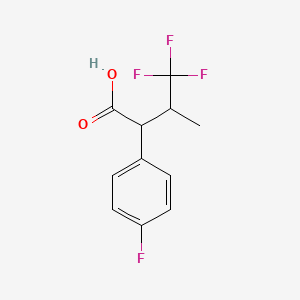

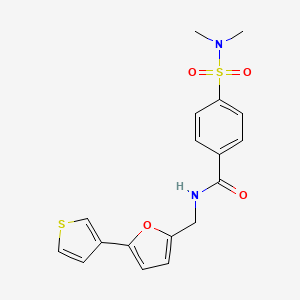

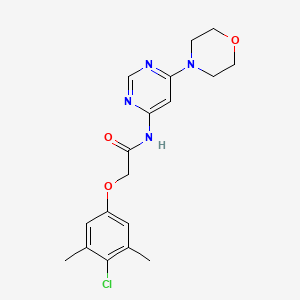

IUPAC Name |

2-butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-7-8-12-25-20(28)18-19(24(6)22(25)29)23-21-26(15(4)16(5)27(18)21)17-11-9-10-13(2)14(17)3/h9-11H,7-8,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJGJMRAJMWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4C)C)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)

![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-methylbenzenesulfonamide](/img/structure/B2862202.png)

![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B2862206.png)

![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)

![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

![2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2862221.png)